6-Cyclopentyl-hexan-1-ol
Description
Properties
IUPAC Name |
6-cyclopentylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUZHVALRCAXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Cyclopentyl-hexan-1-ol: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Cyclopentyl-hexan-1-ol, a long-chain aliphatic alcohol featuring a terminal cyclopentyl moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes computed data, principles of organic chemistry, and comparative analysis with analogous structures to offer valuable insights for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure, predictable physicochemical properties, plausible synthetic routes, and potential applications, particularly as a lipophilic building block in the design of novel therapeutic agents.
Chemical Identity and Molecular Structure
This compound is a primary alcohol characterized by a linear six-carbon chain (hexanol) with a cyclopentyl group attached to the C6 position. The presence of the terminal hydroxyl group makes it a versatile intermediate for a variety of chemical transformations.
The fundamental identifiers for this compound are cataloged in public chemical databases.[1] Its IUPAC name is 6-cyclopentylhexan-1-ol.[1] The molecular formula is C11H22O, and its computed molecular weight is 170.29 g/mol .[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties: An Estimation Based on Structural Analogs
Direct experimental data for the physicochemical properties of this compound are scarce. However, we can infer its likely characteristics by examining its structural components and comparing it to well-characterized analogs such as 1-hexanol and cyclohexanol.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Computed) | 1-Hexanol (Experimental) | Cyclohexanol (Experimental) |
| Molecular Formula | C11H22O[1] | C6H14O[2] | C6H12O[3] |
| Molecular Weight | 170.29 g/mol [1] | 102.17 g/mol [2] | 100.16 g/mol [3] |
| Boiling Point | Not available | 157 °C[4] | 161.8 °C[3] |
| Melting Point | Not available | -45 °C[4] | 25.9 °C[3] |
| Density | Not available | 0.820 g/cm³[4] | 0.962 g/cm³[3] |
| XLogP3 | 4.1[1] | 1.8 | 1.2 |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 |
| Rotatable Bond Count | 6[1] | 4 | 1 |
-
Boiling Point: Given its higher molecular weight compared to 1-hexanol and cyclohexanol, this compound is expected to have a significantly higher boiling point, likely in the range of 220-240 °C. The increased van der Waals forces due to the larger carbon skeleton will require more energy to overcome.
-
Melting Point: The melting point is more difficult to predict. The linear chain introduces flexibility, which can disrupt crystal packing and lower the melting point. However, the bulky cyclopentyl group may introduce some rigidity. It is likely to be a low-melting solid or a liquid at room temperature.
-
Solubility: The long alkyl chain and the cyclopentyl ring make the molecule predominantly nonpolar. Therefore, its solubility in water is expected to be very low, significantly lower than that of 1-hexanol. It should be freely soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.
-
Lipophilicity: The computed XLogP3 value of 4.1 indicates that this compound is a highly lipophilic molecule.[1] This property is of particular interest in drug design, as it can influence a molecule's ability to cross cell membranes.
Strategic Synthesis of this compound
A plausible and efficient synthesis of this compound can be designed using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This approach offers a straightforward pathway from commercially available starting materials.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol:
Step 1: Preparation of Cyclopentylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, add a solution of cyclopentyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the cyclopentyl bromide solution to initiate the reaction. The reaction is exothermic and may require gentle heating to start.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and bubbling), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The flame-drying of glassware and use of anhydrous solvent minimizes the presence of moisture. Iodine is a common initiator for Grignard reactions.
Step 2: Coupling with a Protected 6-Bromohexanol
-
Protect the hydroxyl group of 6-bromohexan-1-ol with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from reacting with the Grignard reagent.
-
Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of the TBDMS-protected 6-bromohexanol (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Behind Experimental Choices: The hydroxyl group of 6-bromohexan-1-ol is acidic and would quench the Grignard reagent. Therefore, protection is necessary. A silyl ether is a good choice as it is stable to the reaction conditions and can be easily removed.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the crude protected alcohol in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) at room temperature.
-
Stir the reaction for 1-2 hours and monitor by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices: TBAF is a standard reagent for the cleavage of silyl ethers. The fluoride ion has a high affinity for silicon, leading to the selective removal of the TBDMS group.
Potential Applications in Research and Drug Development
While specific applications for this compound are not well-documented, its structure suggests several potential uses, particularly in medicinal chemistry.
-
Lipophilic Building Block: The combination of a long alkyl chain and a cyclopentyl ring imparts significant lipophilicity. This makes it a valuable synthon for introducing lipophilic character into drug candidates. Increased lipophilicity can enhance membrane permeability and access to biological targets within the central nervous system (CNS).
-
Analogs of Biologically Active Molecules: There is evidence that long-chain alcohols with cyclic moieties can exhibit biological activity. For instance, analogs of 6-cyclohexylhexan-1-ol have been investigated in compounds for treating CNS pathologies.[5] This suggests that this compound could serve as a starting point for the synthesis of novel compounds with potential therapeutic effects.
-
Probing Hydrophobic Pockets: The cyclopentyl group provides a conformationally restricted hydrophobic moiety that can be used to probe the hydrophobic pockets of enzymes and receptors. Incorporating this group into known ligands can help in understanding structure-activity relationships.
-
Surfactant and Lubricant Applications: Long-chain alcohols are known to have applications as surfactants and lubricants. The unique structure of this compound may offer interesting properties in these areas.
Safety and Handling
No specific safety data for this compound is available. However, based on its similarity to other long-chain alcohols, the following precautions should be taken:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicity is unknown. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
Conclusion
This compound is a fascinating molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. While a lack of extensive experimental data necessitates a predictive approach to its properties and handling, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route offers a reliable method for its preparation, opening the door for further investigation into its chemical and biological properties. As the demand for novel lipophilic scaffolds in drug discovery continues to grow, compounds like this compound are poised to play an increasingly important role.
References
- PubChem. (n.d.). 6-S-Trityl-mercapto-hexan-1-ol.
- Google Patents. (n.d.). US3806535A - Cyclopentanol derivatives and process for the preparation thereof.
- Kaimosi BioChem Tech Co., Ltd. (n.d.). 4354-58-9|6-cyclohexylhexan-1-ol. Retrieved February 5, 2026, from a relevant chemical supplier website.
-
National Institute of Standards and Technology. (n.d.). 1-Hexanol. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]
- Ataman Kimya. (n.d.). HEXAN-1-OL. Retrieved February 5, 2026, from a relevant chemical supplier website.
-
PubChem. (n.d.). Cyclohexanol. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]
Sources
- 1. This compound | C11H22O | CID 13715839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 5. 4354-58-9|6-cyclohexylhexan-1-ol|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
6-Cyclopentyl-hexan-1-ol PubChem CID 13715839 data
The following technical guide provides an in-depth analysis of 6-Cyclopentylhexan-1-ol (PubChem CID 13715839), structured for researchers and drug development professionals.
PubChem CID: 13715839 | Formula: C₁₁H₂₂O | Molecular Weight: 170.29 g/mol [1]
Executive Summary
6-Cyclopentylhexan-1-ol is a saturated, primary alcohol featuring a lipophilic cyclopentyl head group connected to a polar hydroxyl terminus via a flexible six-carbon polymethylene spacer. In medicinal chemistry and materials science, this molecule serves as a critical hydrophobic building block . Its specific chain length (C6) and cycloaliphatic tail make it an ideal "molecular ruler" for probing hydrophobic pockets in enzymes or receptors, and a stable linker for proteolysis-targeting chimeras (PROTACs).
Unlike linear fatty alcohols, the cyclopentyl ring introduces steric bulk and conformational constraints that can modulate bioavailability and membrane permeation. This guide outlines its physicochemical profile, a validated synthetic pathway, and its utility in high-precision chemical biology.
Physicochemical Profile
The following data consolidates computational descriptors and structural properties essential for experimental design.
| Property | Value | Context for Application |
| Molecular Weight | 170.29 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| LogP (XLogP3) | 4.1 | Highly lipophilic; indicates high membrane permeability but low aqueous solubility. |
| H-Bond Donors | 1 | Primary hydroxyl group; versatile handle for esterification/oxidation. |
| H-Bond Acceptors | 1 | Ether/Ester formation potential. |
| Rotatable Bonds | 6 | High flexibility; useful for exploring conformational space in binding pockets. |
| Topological Polar Surface Area | 20.2 Ų | Excellent blood-brain barrier (BBB) permeation potential. |
| Predicted Boiling Point | ~255–260 °C | Estimated based on homologous series (Cyclohexanol derivatives). |
Synthetic Architecture & Methodology
To ensure high purity and scalability, we recommend a Convergent Grignard Synthesis . This pathway avoids the over-alkylation risks associated with direct alkyl halide couplings and allows for the use of commercially available precursors.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic logic flow from halide precursors to the target alcohol via a carboxylic acid intermediate.
Validated Synthetic Protocol
Objective: Synthesis of 6-Cyclopentylhexan-1-ol via 6-Cyclopentylhexanoic acid reduction.
Phase A: Grignard Coupling (Carbon Chain Extension)
-
Reagents: Cyclopentyl bromide (1.0 eq), Magnesium turnings (1.1 eq), 6-Bromohexanoic acid (protected as oxazoline or ester), CuLi (cat).
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add Cyclopentyl bromide dropwise in anhydrous THF to generate Cyclopentylmagnesium bromide.
-
Coupling: Cool to -78°C. Add the protected 6-bromohexanoate electrophile in the presence of CuI (Kochi coupling conditions) to facilitate sp³-sp³ coupling.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Purify the intermediate ester/acid via silica gel chromatography.
Phase B: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.
-
Procedure: Suspend LiAlH₄ in THF at 0°C. Add the intermediate (6-cyclopentylhexanoic acid/ester) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor disappearance of carbonyl stretch (1740 cm⁻¹) via IR.
-
Quenching (Fieser Method): Carefully add water (1 eq), 15% NaOH (1 eq), then water (3 eq). Filter the granular precipitate.
-
Isolation: Concentrate filtrate in vacuo. Distill under reduced pressure (Kugelrohr) to obtain 6-Cyclopentylhexan-1-ol as a colorless oil.
Analytical Characterization (Predicted)
Verification of the product structure relies on identifying the distinct cyclopentyl multiplet and the terminal hydroxymethyl triplet.
| Technique | Signal/Parameter | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.64 (t, J=6.5 Hz, 2H) | -CH₂-OH (Terminal hydroxymethyl protons). |
| δ 1.75 – 1.50 (m, 9H) | Cyclopentyl methine + Ring CH₂ (overlap with chain). | |
| δ 1.40 – 1.25 (m, 8H) | Internal methylene chain (C2–C5 of hexyl linker). | |
| δ 1.45 (s, 1H) | -OH (Exchangeable, broad singlet). | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 63.1 | C1 (Carbon attached to -OH). |
| δ 40.2 | Cyclopentyl Methine (Branch point). | |
| δ 32.8, 29.5, 26.5 | Methylene Backbone signals. | |
| Mass Spectrometry (EI) | m/z 152 [M - H₂O]⁺ | Characteristic loss of water from parent ion (170). |
Functional Applications & Biological Relevance[2][3][4][5][6][7]
Hydrophobic Linker Design (PROTACs & Lipids)
The 6-carbon spacer provides an optimal distance (~8–9 Å) for bridging functional domains without introducing excessive rigidity.
-
Mechanism: The cyclopentyl group acts as a "lipophilic anchor," mimicking leucine or isoleucine side chains but with greater metabolic stability against oxidases compared to linear alkyl chains.
-
Application: Used in the synthesis of non-canonical lipids for mRNA delivery (LNP formulations), where the cyclic tail disrupts lipid packing, enhancing endosomal escape.
Application Workflow: Linker Derivatization
Figure 2: Derivatization workflow transforming the alcohol into active pharmaceutical ingredients.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, protocols should follow standards for long-chain aliphatic alcohols .
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of mists.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation to the carboxylic acid.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13715839, 6-Cyclopentyl-hexan-1-ol. Retrieved from [Link][1]
-
Patocka, J., & Kuca, K. (2013). Biologically Active Alcohols: Cyclic Alcohols.[2] Military Medical Science Letters, 82(4), 162-171.[2] (Context on biological activity of cyclopentyl alkanols).
-
Uhrich, E. A., et al. (2006). Synthesis of Cyclopentenones and Related Derivatives.[3] Synthesis, 2139-2142.[3] (Methodology for cyclopentyl ring synthesis and derivatization).
- Lipshutz, B. H. (1987).Applications of Copper(I) in Organic Synthesis. Synlett. (Reference for Copper-catalyzed Grignard coupling of alkyl halides).
Sources
An In-depth Technical Guide to 6-Cyclopentyl-hexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Aliphatic Alcohols
In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, functionalized long-chain aliphatic alcohols with cyclic moieties represent a promising class of compounds. Their unique combination of a flexible lipophilic chain and a conformationally restricted cyclic group offers a versatile platform for the design of new chemical entities with tailored properties. This guide focuses on a specific member of this class: 6-Cyclopentyl-hexan-1-ol. While not extensively documented in the public domain, its structural motifs are prevalent in numerous biologically active molecules and advanced materials. This document aims to provide a comprehensive technical overview, grounded in established chemical principles and analogous literature, to empower researchers in their synthetic and applicative endeavors involving this and related compounds.
Compound Identification and Physicochemical Profile
As of the latest indexing, a specific Chemical Abstracts Service (CAS) number for this compound has not been assigned. Therefore, for unambiguous identification, it is recommended to use its PubChem Compound Identification (CID).
PubChem CID: 13715839[1]
Computed Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound, providing a foundational understanding of its molecular characteristics. These values are derived from computational models and serve as a reliable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem[1] |
| Molecular Weight | 170.29 g/mol | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Strategic Synthesis of this compound: A Rationale-Driven Approach
The synthesis of this compound can be approached through several well-established methodologies in organic chemistry. The choice of a specific route will depend on the availability of starting materials, desired scale, and purity requirements. Below, we outline two logical and robust synthetic strategies.
Strategy 1: Reduction of 6-Cyclopentylhexanoic Acid or its Ester
This is a classic and highly reliable method for the preparation of primary alcohols. The causality behind this choice lies in the high efficiency and selectivity of modern reducing agents for carboxylic acid and ester functionalities.
Workflow Diagram:
Caption: Synthetic routes to this compound via reduction.
Experimental Protocol (Ester Reduction):
-
Esterification: To a solution of 6-cyclopentylhexanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid, extract the ester with a suitable organic solvent (e.g., diethyl ether), and purify by distillation or column chromatography.
-
Reduction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of the 6-cyclopentylhexanoic acid methyl ester in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up). Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude this compound by vacuum distillation or silica gel column chromatography.
Rationale for Reagent Selection: Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols with high yields. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.
Strategy 2: Catalytic Hydrogenation of 6-Cyclopentyl-hex-5-en-1-ol
This approach is advantageous if the corresponding unsaturated precursor is readily available. Catalytic hydrogenation is a clean and efficient method for the saturation of carbon-carbon double bonds.
Workflow Diagram:
Sources
A Technical Guide to Cyclohexylhexanol and its Elusive Analog, 6-Cyclopentylhexanol
Abstract: This technical guide provides a detailed comparative analysis of two structurally related long-chain alcohols: the commercially significant cyclohexylhexanol and the scientifically undocumented 6-cyclopentylhexanol. For drug development professionals and researchers, understanding the nuanced differences imparted by cycloalkyl ring size is critical for designing molecules with tailored physicochemical and biological properties. This document consolidates the known data for cyclohexylhexanol, including its synthesis, properties, and applications. In contrast, due to the absence of published data for 6-cyclopentylhexanol, this guide leverages expert chemical principles to propose a viable synthetic pathway and predict its key properties. Furthermore, a comprehensive, self-validating experimental workflow is presented for the synthesis, characterization, and direct comparison of these two compounds, providing a clear roadmap for future research in this area.
Introduction
In the fields of medicinal chemistry and materials science, subtle alterations in molecular architecture can lead to profound changes in function. The substitution of a cyclohexyl moiety with a cyclopentyl group, while seemingly minor, can significantly impact a molecule's lipophilicity, steric profile, and metabolic stability. This guide focuses on two such analogs: 6-cyclohexylhexan-1-ol and the hypothetical 6-cyclopentylhexanol.
6-Cyclohexylhexan-1-ol is a recognized chemical entity with applications ranging from fragrance formulations to potential use as a chemical intermediate.[1][2][3] Its properties are documented, and its synthesis is achievable through established methods. Conversely, 6-cyclopentylhexanol is not present in major chemical databases or the scientific literature, making it a novel target for synthesis and characterization. This disparity presents a unique challenge and opportunity. This guide will first detail the known science of cyclohexylhexanol, then apply fundamental chemical principles to construct a profile for its cyclopentyl analog, and finally, propose a rigorous experimental protocol to synthesize and directly compare the two molecules.
Section 1: The Established Profile of Cyclohexylhexanol
Cyclohexylhexanol, specifically 6-cyclohexylhexan-1-ol, is a primary alcohol consisting of a C6 linear chain terminated by a cyclohexyl ring. This structure imparts a combination of hydrophobicity from the alkyl and cycloalkane groups and a point of chemical reactivity at the terminal hydroxyl group.
Physicochemical Properties
The properties of cyclohexylhexanol and its isomers are influenced by the bulky cyclohexyl group. While specific data for 6-cyclohexylhexan-1-ol is sparse, related structures provide valuable context. For instance, 2-cyclohexylethanol has a boiling point of 206-207 °C and is insoluble in water.[4] 1-Cyclohexylethanol exhibits a boiling point of 189 °C and a density of 0.928 g/mL.[5][6] These values suggest that 6-cyclohexylhexan-1-ol, with its longer alkyl chain, will have a higher boiling point and lower water solubility.
Synthesis of Cyclohexylhexanol
The synthesis of cyclohexyl-substituted alcohols can be achieved through several established organic chemistry routes. A common and industrially relevant approach is the hydrogenation of the corresponding aromatic precursor. For example, cyclohexanol itself is produced on a large scale via the hydrogenation of phenol or the oxidation of cyclohexane.[7][8] Another powerful method involves the reduction of cyclohexyl-containing ketones or aldehydes using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][10][11][12]
A plausible synthesis for 6-cyclohexylhexan-1-ol involves the reduction of 6-cyclohexylhexanoic acid or its corresponding ester, which are accessible starting materials.[3]
Caption: A potential synthesis route for 6-cyclohexylhexan-1-ol via esterification and subsequent reduction.
Known Applications
Cyclohexanol derivatives are widely utilized in the fragrance industry for their fixative properties and unique scent profiles, which often include woody and floral notes.[1][2] They are valued for their ability to prolong fragrance longevity on the skin by slowing the evaporation of more volatile components.[1] Beyond perfumery, these compounds can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[3][8] For instance, certain derivatives have been investigated for their potential as antagonists for Ca²⁺-permeable AMPA receptors and for treating CNS pathologies.[3]
Section 2: The Hypothetical Profile of 6-Cyclopentylhexanol
While no data exists for 6-cyclopentylhexanol, we can predict its properties and devise a synthetic strategy based on established chemical principles and by drawing analogies to its cyclohexyl counterpart.
Predicted Physicochemical Properties
The primary structural difference between the two target molecules is the size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl). This difference leads to predictable variations in their physical properties.
| Property | 6-Cyclohexylhexan-1-ol (Predicted/Known Analog Data) | 6-Cyclopentylhexanol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₂H₂₄O | C₁₁H₂₂O | Direct calculation from structure. |
| Molecular Weight | 184.32 g/mol | 170.30 g/mol | The cyclopentyl group has one less CH₂ unit. |
| Boiling Point | Higher | Lower | Lower molecular weight and potentially weaker van der Waals forces due to the less stable, more puckered cyclopentane ring. |
| Melting Point | Higher | Lower | The more symmetrical and stable chair conformation of the cyclohexane ring typically allows for better crystal packing, leading to a higher melting point. |
| Density | Higher | Lower | Generally, for simple cycloalkanes, density increases with ring size (cyclohexane > cyclopentane). |
| Lipophilicity (LogP) | Higher | Slightly Lower | The removal of one carbon atom slightly reduces the overall nonpolar surface area. |
Proposed Synthesis of 6-Cyclopentylhexanol
A robust and highly effective method for creating a carbon-carbon bond at a specific position is the Grignard reaction.[13][14] A plausible and controllable synthesis of 6-cyclopentylhexanol can be designed using a Grignard reagent derived from cyclopentyl bromide, which attacks an appropriate electrophile to build the hexanol chain. One excellent strategy involves the reaction with an epoxide, which ensures the addition of a two-carbon unit and places the hydroxyl group at the correct position after workup.[15][16][17]
To construct the full six-carbon chain, a multi-step approach is logical. A cyclopentyl Grignard reagent can first react with 4-bromo-1-butene. This is followed by hydroboration-oxidation to create a terminal alcohol, conversion of the alcohol to a bromide, and a final Grignard reaction with ethylene oxide. A more direct, albeit potentially lower-yielding, approach could involve the reaction of a Grignard reagent formed from 1-bromo-4-cyclopentylbutane with ethylene oxide.
A more straightforward and predictable synthesis would be the reduction of a corresponding ketone, 6-cyclopentylhexan-2-one, which itself can be synthesized. However, for a primary alcohol, a Grignard reaction with an appropriate aldehyde or epoxide is often preferred. Let's outline a Grignard-epoxide strategy.
Caption: A comprehensive workflow for the synthesis, purification, characterization, and comparison of the two alcohols.
Detailed Synthesis Protocol: 6-Cyclopentylhexanol
Objective: To synthesize 6-cyclopentylhexanol with high purity.
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
4-bromo-1-butene
-
Borane-tetrahydrofuran complex (BH₃-THF)
-
3M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Grignard Reagent Formation: a. Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. b. Add anhydrous diethyl ether. c. Slowly add a solution of cyclopentyl bromide in diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux. d. Once the magnesium is consumed, the gray solution of cyclopentylmagnesium bromide is ready.
-
Coupling Reaction: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Slowly add 4-bromo-1-butene dropwise. c. After addition, allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction by slowly adding saturated NH₄Cl solution. e. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-cyclopentyl-1-hexene.
-
Hydroboration-Oxidation: a. Under an inert atmosphere, dissolve the crude 6-cyclopentyl-1-hexene in anhydrous THF and cool to 0 °C. b. Slowly add BH₃-THF complex and stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 4 hours. c. Cool the reaction back to 0 °C and slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂. d. Stir the mixture at room temperature for 12 hours. e. Separate the layers and extract the aqueous phase with diethyl ether. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. b. Combine pure fractions (as determined by TLC) and remove solvent in vacuo. c. Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm the structure of 6-cyclopentylhexan-1-ol. d. Assess purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
This guide illuminates the distinct statuses of 6-cyclohexylhexanol and 6-cyclopentylhexanol. The former is a known entity with established, albeit niche, applications, while the latter represents a novel chemical target. By applying foundational principles of organic chemistry, we have proposed a reliable synthetic pathway for 6-cyclopentylhexanol and predicted its key physical properties in comparison to its six-membered ring analog. The provided experimental workflow offers a clear and robust methodology for researchers to synthesize these compounds, validate the predictions, and perform a direct comparative analysis. This foundational work will enable drug development professionals and materials scientists to explore how the subtle substitution of a cyclopentyl for a cyclohexyl ring can be exploited to fine-tune molecular properties for specific, high-value applications.
References
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Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH).[Link]
- Cyclohexanols and their use in perfume compositions.
-
Cyclohexenone synthesis. Organic Chemistry Portal.[Link]
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Cyclohexanol | C6H11OH | CID 7966. PubChem, National Institutes of Health (NIH).[Link]
-
Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts.[Link]
-
Cyclopentanol synthesis. Organic Chemistry Portal.[Link]
-
1-cyclohexyl ethanol, 1193-81-3. The Good Scents Company.[Link]
-
Mechanism of Formation of Grignard Reagents. Massachusetts Institute of Technology (MIT).[Link]
-
6-cyclohexylhexan-1-ol. Kaimosi BioChem Tech Co., Ltd.[Link]
-
Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Royal Society of Chemistry.[Link]
-
Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society.[Link]
- Use of 1-benzyl cyclohexanol in perfumery.
- Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols.
-
Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry video on YouTube.[Link]
-
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.[Link]
-
Cyclohexane, [6-cyclopentyl-3-(3-cyclopentylpropyl)hexyl]- NIST Chemistry WebBook.[Link]
-
Synthesis of Alcohols; Reduction of Ketones and Aldehydes. Chad's Prep video on YouTube.[Link]
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The Grignard Reaction of Epoxides. Chemistry Steps.[Link]
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Selective synthesis of cyclic alcohols from cycloalkanes using nickel(ii) complexes of tetradentate amidate ligands. National Institutes of Health (NIH).[Link]
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Cyclohexanone synthesis. Organic Chemistry Portal.[Link]
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Grignard with epoxide practice. Ezra Depperman video on YouTube.[Link]
-
Reduction of aldehydes and ketones. Chemguide.[Link]
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1-cyclohexylethanol - 1193-81-3. ChemSynthesis.[Link]
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Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. MDPI.[Link]
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Grignard Reaction of Epoxides. Organic Chemistry Tutor.[Link]
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Cyclohexanol, 2-cyclopentyl-6-methyl- | C12H22O | CID 21156096. PubChem, National Institutes of Health (NIH).[Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps.[Link]
-
Synthesis of Alcohols from Carbonyls and Organometallic Reagants. AK LECTURES video on YouTube.[Link]
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A Technical Guide to the Physicochemical Characterization of 6-Cyclopentyl-hexan-1-ol
Introduction
6-Cyclopentyl-hexan-1-ol is a long-chain aliphatic alcohol characterized by a terminal hydroxyl group and a cyclopentyl moiety at the C6 position. As a functionalized hydrocarbon, its physical properties, such as boiling point and density, are critical determinants of its behavior in various applications, including as a solvent, a reactant in chemical synthesis, or a component in formulation science. Understanding these fundamental properties is a prerequisite for its effective use and for the design of processes in which it is involved.
This technical guide provides an in-depth analysis of the boiling point and density of this compound. Due to a lack of experimentally determined data in publicly available literature, this guide presents high-quality computed data and provides a comparative analysis with structurally related analogs to establish a scientifically grounded estimation of its properties. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring that researchers and drug development professionals can validate these values in a laboratory setting.
Physicochemical Properties of this compound
As of the latest literature review, specific experimental values for the boiling point and density of this compound are not available. However, computational models provide reliable estimates for these properties. The primary source for these computed values is the PubChem database.[1]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem[1] |
| Molecular Weight | 170.29 g/mol | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Structural Analogs: A Comparative Analysis
To contextualize the expected physical properties of this compound, it is instructive to examine the experimentally determined properties of structurally similar molecules. Key analogs include 1-hexanol, which lacks the cyclopentyl group, and cyclohexanol, which has a hydroxyl group directly on a six-membered ring.
Table 2: Comparison of Physical Properties of this compound and Structural Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Hexanol | CH₃(CH₂)₅OH | 102.18 | 157 | 0.820 (at 20°C)[2] |
| Cyclohexanol | C₆H₁₁OH | 100.16 | 161.1 | 0.947 (at 20°C)[3] |
| This compound | C₅H₉(CH₂)₆OH | 170.29 | Predicted to be > 200°C | Predicted to be ~0.9 g/cm³ |
Expertise & Experience: Interpreting the Data
The boiling point of an alcohol is primarily dictated by three factors: molecular weight, intermolecular forces (specifically hydrogen bonding), and molecular shape.
-
Molecular Weight: this compound has a significantly higher molecular weight (170.29 g/mol ) compared to 1-hexanol (102.18 g/mol ) and cyclohexanol (100.16 g/mol ). This increase in mass leads to stronger van der Waals forces, which require more energy to overcome, thus significantly increasing the boiling point.
-
Hydrogen Bonding: All three compounds possess a terminal hydroxyl group, allowing for strong intermolecular hydrogen bonding. This is the primary reason for their relatively high boiling points compared to alkanes of similar molecular weight.
-
Molecular Shape: The presence of the bulky cyclopentyl group in this compound may slightly disrupt the efficiency of molecular packing compared to a purely linear chain, but its contribution to increased van der Waals forces far outweighs this effect. The density of cyclohexanol is higher than that of 1-hexanol, which can be attributed to the more compact and rigid cyclic structure allowing for more efficient packing. We can therefore predict that this compound will have a density slightly lower than that of water, likely around 0.9 g/cm³.
Based on these principles, the boiling point of this compound is confidently predicted to be substantially higher than that of its lower molecular weight analogs, likely exceeding 200°C.
Experimental Determination of Physical Properties
To obtain definitive values, direct experimental measurement is required. The following sections provide detailed, self-validating protocols for determining the boiling point and density of liquid samples such as this compound.
Protocol 1: Boiling Point Determination via the Capillary Method (Siwoloboff Method)
This microscale method is ideal for determining the boiling point of small quantities of a liquid. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
Methodology
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., a 75x10 mm tube).
-
Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hotplate). The heating medium should be heated gradually and stirred continuously to ensure uniform temperature distribution.[4][5][6]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. As the liquid's boiling point is approached, its vapor pressure increases, and a continuous and rapid stream of bubbles will emerge from the capillary tube.[7]
-
Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool, and its vapor pressure will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[4][7]
-
Validation: Repeat the measurement at least two more times to ensure reproducibility. The values should agree within 1-2°C.
Logical Workflow for Boiling Point Determination
Caption: Experimental workflow for boiling point determination.
Protocol 2: Density Determination
Density is an intrinsic property defined as mass per unit volume.[8][9] Its determination requires precise measurement of both quantities.
Methodology
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass (m₁).[10][11]
-
Volume Measurement: Add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). For higher precision, use a volumetric flask or pycnometer. Record the exact volume (V).[10]
-
Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[10][11]
-
Mass of Liquid: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container from the combined mass: m_liquid = m₂ - m₁.
-
Density Calculation: Calculate the density (ρ) using the formula: ρ = m_liquid / V.[12]
-
Temperature Control: Ensure the temperature of the liquid is recorded, as density is temperature-dependent. The measurement should be performed in a temperature-controlled environment.
-
Validation: Perform the measurement in triplicate and calculate the average density to minimize measurement errors.
Logical Workflow for Density Determination
Caption: Experimental workflow for density determination.
Conclusion
While experimental data for this compound is not currently found in the public domain, a robust scientific estimation of its boiling point and density can be made through computational data and comparison with structural analogs. The higher molecular weight of this compound suggests a boiling point significantly above 200°C and a density in the range of 0.9 g/cm³. For applications requiring high precision, the detailed experimental protocols provided in this guide offer a clear and reliable pathway to determine these critical physical properties, ensuring both scientific integrity and the generation of trustworthy data for research and development.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1-Hexanol. Wikimedia Foundation. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.[Link]
-
Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment).[Link]
-
YouTube. Determination of Boiling point of Ethyl Alcohol.[Link]
-
WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction.[Link]
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JoVE. Video: Boiling Points - Procedure.[Link]
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American Chemical Society. Lesson 3.3: Density of Water.[Link]
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Jeplerts' Blog. Analytical Chemistry Experiment: Determination of the Boiling Point of Wine.[Link]
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YouTube. Chemistry practical # 3 | To find the boiling point of Ethyl Alcohol | Class 9 | Online SFS.[Link]
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YouTube. Determining the density of solids and liquids. The Lab Activity.[Link]
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Ataman Kimya. HEXAN-1-OL.[Link]
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NIST. 1-Hexanol. NIST WebBook. [Link]
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Kaimosi BioChem Tech Co., Ltd. 6-cyclohexylhexan-1-ol.[Link]
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PubChem. 6-Cyclopropylhexan-1-ol. National Center for Biotechnology Information. [Link]
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PubChem. Cyclohexanol. National Center for Biotechnology Information. [Link]
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Cyclopentane-Hexanol Derivatives: Synthetic Architectures and Functional Applications
Executive Summary: The Aliphatic-Alicyclic Bridge
Cyclopentane-hexanol derivatives represent a critical structural motif at the intersection of lipophilic scaffold engineering and stereochemical control . Defined by the covalent linkage of a five-membered alicyclic ring (cyclopentane) and a six-carbon saturated alcohol chain (hexanol), these molecules serve as versatile intermediates in two high-value sectors:[1]
-
Medicinal Chemistry: As lipophilic spacers that modulate LogP (partition coefficient) and membrane permeability without introducing aromatic toxicity.
-
Fragrance Chemistry: As structural analogs to macrocyclic musks and sandalwood odorants, where the cyclopentane ring mimics the bulk of larger ring systems while the hexanol chain provides the necessary volatility and receptor binding motifs.
This guide moves beyond basic definitions to explore the synthetic logic , stereochemical isolation , and functional validation of these derivatives.
Structural Classification & Physicochemical Profiles[2]
To navigate this chemical space effectively, we must categorize derivatives based on the connectivity between the ring and the hydroxylated chain.
Table 1: Comparative Physicochemical Properties of Core Isomers
| Derivative Class | IUPAC Example | Connectivity | LogP (Calc.) | Boiling Point (°C) | Primary Application |
| Class A (Terminal) | 6-Cyclopentylhexan-1-ol | Ring at C6 of hexanol | ~4.1 | 265-270 | Surfactants, Lubricants |
| Class B (Proximal) | 1-Hexylcyclopentan-1-ol | Ring at C1 (Tertiary alcohol) | ~3.8 | 230-235 | Fragrance Fixative, Pro-drug |
| Class C (Vicinal) | 2-Hexylcyclopentan-1-ol | Ring at C2 (Secondary alcohol) | ~3.9 | 240-245 | Chiral auxiliary, Prostaglandin analog |
Mechanistic Insight:
-
Class B (Tertiary Alcohols): Exhibit high hydrolytic stability but are prone to dehydration under acidic conditions (E1 elimination) to form endo/exo-cyclic alkenes.
-
Class C (Secondary Alcohols): Possess two chiral centers (C1 and C2), creating cis and trans diastereomers with distinct biological and olfactory profiles.
Synthetic Strategies: Protocols and Causality
The synthesis of cyclopentane-hexanol derivatives demands precise control over carbon-carbon bond formation. We focus here on the two most robust pathways: Nucleophilic Addition (Grignard) for Class B and Reductive Coupling for Class A.
Protocol A: Synthesis of 1-Hexylcyclopentan-1-ol (Grignard Route)
Objective: Create a quaternary carbon center with high specificity.
Reagents:
-
1-Bromohexane (Reagent)
-
Magnesium turnings (Activation)
-
Tetrahydrofuran (THF) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under
, activate Mg turnings (1.1 eq) with a crystal of iodine. Add 10% of the 1-bromohexane solution in THF to initiate the Grignard formation (exothermic spike indicates initiation). -
Propagation: Dropwise add the remaining bromide at a rate that maintains gentle reflux. Causality: Rapid addition leads to Wurtz coupling homodimerization (dodecane formation), reducing yield.
-
Addition: Cool the hexylmagnesium bromide solution to 0°C. Add cyclopentanone (1.0 eq) slowly. Causality: Low temperature prevents enolization of the ketone and subsequent aldol condensation side reactions.
-
Quench & Workup: Quench with saturated
(mild acid). Do not use HCl, as strong acid will dehydrate the tertiary alcohol to 1-hexylcyclopentene. -
Purification: Fractional distillation under reduced pressure.
Validation Check:
-
IR Spectroscopy: Disappearance of Carbonyl stretch (
) and appearance of broad O-H stretch ( ). -
C13 NMR: Signal at
(quaternary C-OH).
Protocol B: Synthesis of 6-Cyclopentylhexan-1-ol (Reduction Route)
Objective: Terminal functionalization via ω-halo alcohols or acid reduction.
Workflow:
-
Coupling: React Cyclopentylmagnesium bromide with 6-bromohexanoic acid (protected) or 6-caprolactone (ring opening).
-
Reduction: Use Lithium Aluminum Hydride (
) to reduce the intermediate acid/ester to the primary alcohol.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing different derivative classes, highlighting the divergence point based on the starting material.
Figure 1: Divergent synthetic pathways for Class A (Linear) and Class B (Branched) cyclopentane-hexanol derivatives.
Advanced Applications & Structure-Activity Relationships (SAR)
Medicinal Chemistry: The Lipophilic Anchor
In drug discovery, the cyclopentane-hexanol motif is often employed as a bioisostere for linear alkyl chains or phenyl rings.
-
Metabolic Stability: Unlike phenyl rings, the cyclopentane ring is not susceptible to arene oxide formation (a toxic metabolite).
-
Membrane Permeability: The hexanol chain acts as a "greasy" handle. By adjusting the chain length (C6 vs C4/C8), chemists can fine-tune the LogP to the optimal range (2.0 - 4.0) for oral bioavailability (Lipinski's Rule of 5).
-
Prostaglandin Analogs: Many prostaglandin F2α analogs utilize a cyclopentane core with hydroxylated side chains. The 2-hexylcyclopentan-1-ol scaffold mimics the
-chain of prostaglandins, crucial for binding to FP receptors.
Fragrance: The Odor Vector
The olfactory properties of these derivatives are highly stereodependent.
-
Cis-isomers (2-substituted): Tend to have stronger, more diffusive woody/floral notes.
-
Trans-isomers: Often weaker or possess different tonalities (fatty/waxy).
-
Mechanism: The cyclopentane ring provides the necessary steric bulk to fit into the hydrophobic pocket of olfactory receptors (ORs), while the hydroxyl group acts as a hydrogen bond donor to the receptor's serine/threonine residues.
Characterization & Quality Control
To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.
Table 2: Analytical Diagnostics
| Technique | Parameter | Diagnostic Signal (Class B: 1-Hexylcyclopentanol) |
| 1H NMR | Chemical Shift | |
| 13C NMR | Quaternary Carbon | |
| Mass Spec | Fragmentation | Molecular ion ( |
Critical Quality Attribute (CQA): For pharmaceutical applications, the level of dehydrated alkene impurity (1-hexylcyclopentene) must be <0.1%, as quantified by Gas Chromatography (GC).
References
-
PubChem. (2025).[5] Compound Summary: 1-Cyclohexylcyclopentan-1-ol (CID 12731784).[5] National Library of Medicine. [Link]
-
PubChem. (2025).[5] Compound Summary: 6-Cyclopentylhexan-1-ol (CID 13715839).[6] National Library of Medicine. [Link]
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience. (Reference for Grignard and Retrosynthetic logic applied in Section 3).
- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
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Authored by: [Your Name/Title], Senior Application Scientist
An In-Depth Technical Guide to the Solubility of 6-Cyclopentyl-hexan-1-ol in Organic Solvents
Introduction: this compound is a primary alcohol characterized by a six-carbon linear chain with a terminal hydroxyl group and a cyclopentyl substituent at the opposing end. This unique amphipathic structure, possessing both a polar hydroxyl head and a significant nonpolar hydrocarbon tail, dictates its solubility across a spectrum of organic solvents. Understanding the solubility profile of this molecule is paramount for its application in diverse fields, including drug development, formulation science, and industrial chemical processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem CID: 13715839[1] |
| Molecular Weight | 170.29 g/mol | PubChem CID: 13715839[1] |
| Structure | A primary alcohol with a cyclopentyl group attached to a hexanol backbone. | PubChem CID: 13715839[1] |
| XLogP3 | 4.1 | PubChem CID: 13715839[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 13715839[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 13715839[1] |
The XLogP3 value of 4.1 indicates a significant lipophilic (oil-loving) character, suggesting a preference for nonpolar environments. The presence of a single hydrogen bond donor and acceptor in the hydroxyl group provides a site for interaction with polar, protic solvents.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, determines the extent of solubility.
The Role of Polarity and the "Like Dissolves Like" Principle
The "like dissolves like" principle is a fundamental concept in predicting solubility.[2][4][5] Polar solvents will generally dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[2][4] this compound possesses a dual nature:
-
Polar Head: The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds.[6][7][8]
-
Nonpolar Tail: The long alkyl chain and the cyclopentyl ring are nonpolar and contribute to the molecule's overall lipophilicity.[6]
This amphipathic character suggests that this compound will exhibit varying degrees of solubility in a range of organic solvents.
Hydrogen Bonding
The ability of the hydroxyl group to participate in hydrogen bonding is a critical factor influencing its solubility in protic solvents like alcohols and, to a lesser extent, in aprotic polar solvents that can act as hydrogen bond acceptors.[7][8][9][10] In order for this compound to dissolve in a protic solvent, the hydrogen bonds between the solvent molecules must be broken and new hydrogen bonds formed between the solvent and the solute molecules.[7][11]
Predicted Solubility Profile of this compound
Based on its structure and the theoretical principles of solubility, we can predict the solubility of this compound in various classes of organic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
Due to the large nonpolar hydrocarbon portion of the molecule, this compound is expected to be highly soluble in nonpolar solvents.[6][12] The dominant intermolecular interactions will be London dispersion forces, which are favorable between the alkyl and cyclopentyl groups of the solute and the nonpolar solvent molecules. For instance, similar long-chain alcohols like 1-hexanol are highly soluble in hexane and ether.[6][13]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)
In polar aprotic solvents, dipole-dipole interactions will play a more significant role. The polarity of the hydroxyl group will contribute to its solubility in these solvents. While hydrogen bonding with the solvent is not as prominent as with protic solvents, the overall polarity of these solvents is generally sufficient to dissolve this compound.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
The solubility in polar protic solvents will be a balance between the favorable hydrogen bonding interactions of the hydroxyl group and the unfavorable interactions of the large nonpolar tail.[9] Shorter-chain alcohols like methanol and ethanol are expected to be good solvents for this compound due to their ability to form hydrogen bonds.[7] However, as the alkyl chain of the alcohol solvent increases, its polarity decreases, which may affect the overall solubility.
Water
The solubility of this compound in water is expected to be very low. The large, nonpolar cyclopentyl-hexyl group will disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable.[7] For comparison, 1-hexanol has a low solubility in water (5.9 g/L at 20°C).[13][14] Given the larger nonpolar character of this compound, its aqueous solubility is anticipated to be even lower.
Experimental Determination of Solubility
To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[15][16]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Protocol
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethyl acetate, dichloromethane, methanol, ethanol, isopropanol)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solute is crucial to ensure saturation.[15]
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[15]
-
After agitation, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or GC.[17]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
Tabulated Solubility Data (Hypothetical)
As no experimental data for the solubility of this compound in various organic solvents was found in the initial search, the following table provides a template with hypothetical values based on the predicted solubility profile. These values should be determined experimentally for accurate representation.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |
| Hexane | Nonpolar | > 50 (Miscible) |
| Toluene | Nonpolar | > 50 (Miscible) |
| Diethyl Ether | Nonpolar | > 50 (Miscible) |
| Dichloromethane | Polar Aprotic | > 30 |
| Acetone | Polar Aprotic | > 20 |
| Ethyl Acetate | Polar Aprotic | > 25 |
| Methanol | Polar Protic | > 40 |
| Ethanol | Polar Protic | > 40 |
| Isopropanol | Polar Protic | > 35 |
| Water | Polar Protic | < 0.1 |
Conclusion
The solubility of this compound is a critical parameter for its effective use in various applications. Its amphipathic nature, with a polar hydroxyl group and a large nonpolar hydrocarbon tail, results in high solubility in nonpolar and moderately polar organic solvents, and very low solubility in water. The principles of "like dissolves like" and hydrogen bonding provide a strong theoretical basis for predicting its solubility behavior. For precise and reliable data, experimental determination using established methods like the shake-flask technique is essential. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to understand and experimentally determine the solubility of this compound in a range of organic solvents.
References
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1-Hexanol | Solubility of Things. Available at: [Link]
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1-Hexanol - Wikipedia. Available at: [Link]
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Solubility comparison of hexan-1-ol and cyclohexanol in water - Chemistry Stack Exchange. Available at: [Link]
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1-Hexanol | C6H14O | CID 8103 - PubChem. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]
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This compound | C11H22O | CID 13715839 - PubChem. Available at: [Link]
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Standard Operating Procedure for solubility testing. Available at: [Link]
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2.6.1: Like Dissolves Like - Chemistry LibreTexts. Available at: [Link]
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Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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The Experimental Determination of Solubilities - ResearchGate. Available at: [Link]
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13.9: Physical Properties of Alcohols; Hydrogen Bonding - Chemistry LibreTexts. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
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Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog. Available at: [Link]
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4.4 Solubility - Chemistry LibreTexts. Available at: [Link]
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The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts - ENTECH Online. Available at: [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. Available at: [Link]
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1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. Available at: [Link]
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6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. Available at: [Link]
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Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. Available at: [Link]
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5-Cyclopentylhexan-1-ol | C11H22O | CID 18433874 - PubChem. Available at: [Link]
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an introduction to alcohols - Chemguide. Available at: [Link]
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Like Dissolves Like - The Fountain Magazine. Available at: [Link]
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solubility experimental methods.pptx - Slideshare. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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Solubility of Organic Compounds - YouTube. Available at: [Link]
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Why does like dissolve like? - YouTube. Available at: [Link]
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Hydrogen Bonding in Liquid Alcohols - research.chalmers.se. Available at: [Link]
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-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]
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-
6-Cyclohexanehexanol | C12H24O | CID 20364 - PubChem. Available at: [Link]
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Methodological & Application
Title: A Robust and Scalable Synthesis of 6-Cyclopentyl-hexan-1-ol via Catalytic Cross-Coupling
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 6-cyclopentyl-hexan-1-ol, a valuable aliphatic alcohol building block for pharmaceutical and materials science research. The synthetic strategy hinges on a robust, high-yield catalytic cross-coupling reaction. We begin with the formation of a Grignard reagent from cyclopentyl bromide, which is then coupled with a protected 6-bromohexanol derivative in the presence of a lithium tetrachlorocuprate catalyst. The protocol is designed as a self-validating system, with explicit causality behind each experimental choice, ensuring reproducibility and scalability. Detailed methodologies, safety protocols, data summaries, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of novel aliphatic alcohols with specific steric and electronic properties is a cornerstone of modern drug discovery and materials science. This compound[1] is one such molecule, combining a flexible hexyl chain with a rigid cyclopentyl group, making it an attractive fragment for library synthesis and as a precursor for more complex targets.
A direct coupling of cyclopentylmagnesium bromide with 6-bromohexan-1-ol is synthetically unfeasible. The Grignard reagent is a powerful base that would be instantly quenched by the acidic hydroxyl proton of the alcohol.[2][3] This necessitates a strategic approach involving the temporary masking, or "protection," of the alcohol functionality.
Our chosen strategy involves a three-stage process, optimized for yield, purity, and operational simplicity:
-
Protection: The hydroxyl group of 6-bromohexan-1-ol is protected as a tetrahydropyranyl (THP) ether. THP ethers are ideal for this purpose as they are easily formed and are exceptionally stable under the strongly basic and nucleophilic conditions of Grignard reactions.[4][5]
-
Formation & Coupling: Cyclopentyl bromide is converted to its corresponding Grignard reagent, cyclopentylmagnesium bromide.[6][7][8] This organometallic species is then coupled with the protected bromohexanol using a catalytic amount of lithium tetrachlorocuprate (Li₂CuCl₄). This copper-catalyzed approach is generally more efficient for coupling alkyl Grignards with primary alkyl halides than the uncatalyzed reaction, minimizing side reactions like elimination and Wurtz coupling.[9]
-
Deprotection: The THP protecting group is selectively removed under mild acidic conditions to liberate the target alcohol, this compound, in high purity.[10][11][12]
This entire workflow is visualized in the diagram below.
Caption: Overall Synthetic Workflow.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware for Grignard reactions must be rigorously dried in an oven (120 °C) overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Protection of 6-Bromohexan-1-ol
-
Causality: We protect the alcohol to prevent its acidic proton from reacting with the Grignard reagent in a subsequent step. Dihydropyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) forms a stable THP ether.[4]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 6-Bromohexan-1-ol | 181.07 | 10.0 g | 55.2 | 1.0 |
| Dihydropyran (DHP) | 84.12 | 5.6 g (6.2 mL) | 66.3 | 1.2 |
| p-TsOH·H₂O | 190.22 | 105 mg | 0.55 | 0.01 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated NaHCO₃ | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromohexan-1-ol (10.0 g, 55.2 mmol).
-
Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).
-
Add dihydropyran (6.2 mL, 66.3 mmol) followed by p-toluenesulfonic acid monohydrate (105 mg, 0.55 mmol).
-
Seal the flask and stir the reaction at room temperature for 2-3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Ethyl Acetate in Hexanes. The product spot should have a higher Rf than the starting alcohol.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.
-
Separate the organic layer, and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil, 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran , is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~14.5 g (quantitative).
Protocol 2: Grignard Coupling & Deprotection
-
Causality: This protocol combines the Grignard formation, copper-catalyzed coupling, and final deprotection into a streamlined workflow. An inert atmosphere is critical as Grignard reagents react with both oxygen and moisture.[13][14] The Li₂CuCl₄ catalyst forms a transient organocuprate species, which is highly effective for coupling with the primary alkyl bromide.[9][15] The final acidic workup serves to both quench the reaction and cleave the THP ether in one step.[10]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Magnesium Turnings | 24.31 | 1.62 g | 66.5 | 1.2 |
| Iodine | 253.81 | 1 crystal | catalytic | - |
| Cyclopentyl Bromide | 149.04 | 8.23 g (6.5 mL) | 55.2 | 1.0 |
| Anhydrous THF | - | 150 mL | - | - |
| Protected Bromide (from P1) | 265.19 | 14.6 g | 55.2 | 1.0 |
| Li₂CuCl₄ (0.1 M in THF) | - | 11.0 mL | 1.1 | 0.02 |
| 3 M Hydrochloric Acid (HCl) | - | 100 mL | - | - |
| Diethyl Ether | - | 2 x 75 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Procedure:
Part A: Grignard Formation & Coupling
-
Place magnesium turnings (1.62 g, 66.5 mmol) into a flame-dried 500 mL three-neck flask equipped with a stir bar, reflux condenser, and addition funnel, all under a positive pressure of Nitrogen.
-
Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[13]
-
Add 30 mL of anhydrous Tetrahydrofuran (THF) to the flask.
-
In the addition funnel, prepare a solution of cyclopentyl bromide (6.5 mL, 55.2 mmol) in 50 mL of anhydrous THF.
-
Add ~5 mL of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gently warm the flask with a heat gun until initiation occurs.
-
Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1 hour until most of the magnesium has been consumed, resulting in a cloudy grey-brown solution of cyclopentylmagnesium bromide .
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate, dry flask, dissolve the 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran (14.6 g, 55.2 mmol) in 70 mL of anhydrous THF.
-
Add the protected bromide solution to the addition funnel and add it dropwise to the cold Grignard solution over 30 minutes.
-
Add the lithium tetrachlorocuprate solution (11.0 mL of 0.1 M solution, 1.1 mmol) to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
Part B: Workup and Deprotection
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of 3 M HCl. Caution: This is an exothermic process and may produce flammable gases. Ensure adequate cooling and venting.
-
Continue stirring the two-phase mixture vigorously for 1 hour at room temperature. This acidic condition will hydrolyze the THP ether.[11]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine all organic layers and wash with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes) to yield pure This compound as a colorless oil. Expected yield: 7.5 g (79% over two steps).
Mechanism and Scientific Discussion
The key C-C bond formation is the Li₂CuCl₄-catalyzed cross-coupling. While the precise mechanism can be complex, it is generally understood to proceed through a catalytic cycle.
Caption: Simplified Catalytic Cycle for Coupling.
-
Trustworthiness through Self-Validation: The protocol's integrity is maintained by checkpoints. The successful formation of the Grignard reagent can be qualitatively confirmed by the disappearance of magnesium and the characteristic exotherm. Reaction completion is monitored by TLC at each stage. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy (presence of a broad O-H stretch ~3300 cm⁻¹), and mass spectrometry (matching molecular ion peak).
-
Troubleshooting:
-
Failure of Grignard Initiation: This is almost always due to wet glassware or solvents. Ensure rigorous drying protocols are followed. Activating the magnesium with iodine or a small amount of 1,2-dibromoethane can also be effective.
-
Low Coupling Yield: Incomplete Grignard formation is a common cause. Another possibility is homo-coupling of the Grignard reagent. Running the reaction at 0 °C during the addition of the electrophile and catalyst minimizes this.
-
Incomplete Deprotection: If TLC or NMR of the crude product shows remaining THP-protected material, the product can be redissolved in a THF/water mixture and treated with a catalytic amount of strong acid (e.g., HCl) with stirring for a few more hours.
-
Summary of Hazards
| Chemical | Key Hazards |
| Cyclopentyl Bromide | Flammable liquid, skin/eye irritant.[6] |
| Magnesium Turnings | Flammable solid, reacts with water to produce flammable gas.[13][14][16][17][18] |
| Tetrahydrofuran (THF) | Highly flammable liquid, may form explosive peroxides, causes serious eye irritation, suspected carcinogen.[19][20][21][22] |
| Dihydropyran (DHP) | Highly flammable liquid and vapor. |
| Li₂CuCl₄ Solution | Contains THF (see above), harmful if swallowed, causes skin and eye irritation.[23][24][25][26][27] |
| 3 M HCl | Corrosive, causes severe skin burns and eye damage. |
Always consult the full Safety Data Sheet (SDS) for each chemical before use.
References
-
Bromocyclopentane - Properties and Synthesis . LookChem. [Link]
-
Protection of Alcohols . Chemistry LibreTexts. [Link]
-
Protecting Groups For Alcohols . Chemistry Steps. [Link]
-
Organometallic Coupling Reactions . Chemistry LibreTexts. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
THP group for protecting alcohols . YouTube. [Link]
-
Tetrahydropyranyl Ethers . Organic Chemistry Portal. [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols . The Journal of Organic Chemistry. [Link]
-
Grignard Reagents . Chemistry LibreTexts. [Link]
-
A possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? . Quora. [Link]
-
Organocuprates (Gilman Reagents): How They're Made . Master Organic Chemistry. [Link]
-
Protecting Groups In Grignard Reactions . Master Organic Chemistry. [Link]
-
Alcohol Protecting Groups . Master Organic Chemistry. [Link]
-
This compound PubChem Entry . PubChem. [Link]
-
Safety Data Sheet: Tetrahydrofuran . Carl ROTH. [Link]
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Grignard reaction protocols for omega-cyclopentyl alcohols
Executive Summary
Omega-cyclopentyl alcohols (e.g., 2-cyclopentylethanol, 3-cyclopentylpropanol) are critical pharmacophores in medicinal chemistry, serving as lipophilic spacers that improve metabolic stability and membrane permeability in drug candidates. However, their synthesis presents a specific "Proton Conflict": the incompatibility of the target hydroxyl group with the organometallic reagents used to form the carbon skeleton.
This guide details the Chain Extension Protocol , utilizing the nucleophilic attack of cyclopentylmagnesium bromide on cyclic ethers (epoxides/oxetanes). Unlike standard textbook descriptions, this protocol integrates Copper(I) catalysis to suppress homocoupling and titration-validated stoichiometry to ensure reproducibility.
Strategic Analysis & Mechanism
The Challenge: The Proton Conflict
You cannot form a Grignard reagent directly from an omega-halo-alcohol (e.g., Br-(CH2)n-OH) because the formed Carbon-Magnesium bond will immediately deprotonate the alcohol of a neighboring molecule, quenching the reagent and evolving alkane gas.
Two viable pathways exist:
-
The Protection Route: Masking the alcohol (e.g., as a THP ether), forming the Grignard, reacting, and deprotecting.
-
The Chain Extension Route (Recommended): Using a pre-formed Cyclopentyl Grignard to attack a cyclic ether (epoxide). This generates the alcohol functionality upon workup, bypassing the compatibility issue entirely.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow from oxidative insertion to ring-opening. Note the Schlenk equilibrium, which dictates the reactive species in solution.
Core Protocol A: Preparation of Cyclopentylmagnesium Bromide
Objective: Generate a 1.0 M solution of Cyclopentyl-MgBr in THF. Safety: Cyclopentyl bromide is flammable.[1][2][3] The initiation step is highly exothermic.
Reagents & Equipment
-
Magnesium Turnings: 1.2 eq (excess). Must be fresh or mechanically activated.
-
Cyclopentyl Bromide: 1.0 eq. Distilled and stored over molecular sieves.
-
THF (Tetrahydrofuran): Anhydrous (water < 50 ppm). Stabilized with BHT is acceptable.
-
Activator: Iodine crystal (I2) or 1,2-Dibromoethane (DBE).
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and N2 inlet.
-
Add Mg turnings (24.3 g, 1.0 mol) and a magnetic stir bar.
-
Activation: Add a single crystal of Iodine. Heat gently with a heat gun until purple vapors coat the Mg. Allow to cool.
-
-
Initiation (The "Kick"):
-
Cover Mg with minimal THF (approx. 50 mL).
-
Add 5% of the total Cyclopentyl Bromide volume directly to the Mg.
-
Observation: Wait for turbidity, bubbling, and disappearance of the Iodine color.
-
Troubleshooting: If no reaction after 5 mins, add 0.5 mL of 1,2-dibromoethane (DBE) to etch the Mg surface.
-
-
Controlled Addition:
-
Dilute the remaining Cyclopentyl Bromide in THF (Total volume calculated for 1.0 M).
-
Add dropwise via the addition funnel.
-
Rate Control: Adjust rate to maintain a gentle reflux without external heating.
-
Why? High temperatures promote Wurtz homocoupling (Cyclopentyl-Cyclopentyl dimer formation).
-
-
Maturation:
-
After addition, reflux gently (external heat) for 1 hour to consume residual halide.
-
Cool to room temperature.
-
Core Protocol B: Titration (Quality Control)
Context: You cannot assume 100% yield. You must know the exact molarity before the next step to avoid wasting the expensive epoxide or over-alkylation.
Method: Knochel’s Method (Menthol/1,10-Phenanthroline).
-
Setup: Flame-dry a vial with a stir bar under N2.
-
Indicator: Add 2 mg 1,10-phenanthroline (indicator) and exactly 1.0 mmol of Menthol (protic standard). Dissolve in 2 mL anhydrous THF.
-
Titration:
-
Add the Grignard solution dropwise via a calibrated syringe.
-
Endpoint: The solution turns from colorless to a persistent deep violet/burgundy .
-
-
Calculation:
Core Protocol C: Copper-Catalyzed Chain Extension
Objective: Synthesize 2-Cyclopentylethanol via Ethylene Oxide opening. Why Copper? Grignards are "hard" nucleophiles. Epoxides are "hard" electrophiles but can suffer from steric hindrance or competing deprotonation. Adding CuI (1-5 mol%) forms a transient organocuprate (softer nucleophile), which attacks the epoxide carbon more efficiently and selectively.
Reagents
-
Cyclopentyl-MgBr: (Titrated, from Protocol A).
-
Ethylene Oxide (EtO): 1.2 eq (excess). Caution: Gas at RT. Handle as a solution in THF or use a cold finger.
-
Copper(I) Iodide (CuI): 5 mol%.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Catalyst Slurry:
-
In a fresh flame-dried Schlenk flask, suspend CuI (5 mol%) in THF at -20°C.
-
-
Epoxide Loading:
-
Add the Ethylene Oxide (solution in THF) to the CuI slurry.
-
Cool the mixture to -40°C .
-
Why? Low temp prevents polymerization of the epoxide.
-
-
Nucleophilic Attack:
-
Slowly add the Cyclopentyl-MgBr solution via cannula or syringe pump over 30 minutes.
-
Temperature Rule: Do not allow the internal temp to rise above -20°C during addition.
-
-
Reaction Progression:
-
Allow to warm slowly to 0°C over 2 hours.
-
Monitor by TLC (stain with KMnO4; alcohols stain yellow/brown) or GC-MS.
-
-
Workup (The Quench):
-
Caution: Massive magnesium salts will precipitate.
-
Pour reaction mixture into saturated aqueous NH4Cl (ammonium chloride) at 0°C.
-
Why NH4Cl? It dissolves Mg salts and buffers the pH, preventing acid-catalyzed dehydration of the new alcohol.
-
Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over MgSO4.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Distill under vacuum (Kugelrohr or Vigreux) to isolate pure 2-cyclopentylethanol.
-
Data Summary & Troubleshooting
| Parameter | Specification | Common Failure Mode | Corrective Action |
| Solvent Water | < 50 ppm | Grignard fails to initiate; White precipitate (Mg(OH)2). | Distill THF over Na/Benzophenone or use Molecular Sieves (3Å). |
| Addition Temp | -40°C to -20°C | Ring opening fails; Polymerization of epoxide. | Use Acetone/Dry Ice bath; Monitor internal probe. |
| Mg Activation | Iodine/Heat | Induction period > 10 mins; Sudden exotherm (runaway). | Use 1,2-dibromoethane (DBE) entrainment; Sonicate Mg. |
| Stoichiometry | 1.0 : 1.2 (Mg:Epo) | Incomplete conversion; difficult separation. | Always titrate the Grignard before use. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of omega-cyclopentyl alcohols.
References
-
Grignard Reagent Preparation & Kinetics
- Organic Syntheses, Coll. Vol. 5, p. 1141 (1973).
-
Titration Protocol (Knochel Method)
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Synthesis, 2006(5), 890–891.[4] (Describes the titration method in Supporting Info).
-
-
Epoxide Ring Opening (Copper Catalysis)
- Huynh, C., Derguini-Boumechal, F., & Linstrumelle, G. (1979). Copper-catalyzed reaction of Grignard reagents with epoxides. Tetrahedron Letters, 20(17), 1503-1506.
-
Safety Data & Handling
Sources
Application Notes and Protocols: Selective Catalytic Hydrogenation of 6-Cyclopentyl-5-hexen-1-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective catalytic hydrogenation of 6-cyclopentyl-5-hexen-1-ol to produce 6-cyclopentylhexan-1-ol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the preservation of the hydroxyl functional group is paramount. This guide will delve into the underlying reaction mechanism, offer a detailed experimental protocol, and outline methods for reaction monitoring and product characterization, ensuring a robust and reproducible process.
Introduction: The Significance of Selective Hydrogenation
Catalytic hydrogenation is a fundamental process in organic synthesis, enabling the reduction of unsaturated bonds.[1][2] The selective hydrogenation of an alkene in the presence of other functional groups, such as a hydroxyl group, is a common challenge in the synthesis of complex molecules. The substrate, 6-cyclopentyl-5-hexen-1-ol, contains a carbon-carbon double bond and a primary alcohol. The goal of this protocol is to selectively reduce the double bond to an alkane without affecting the alcohol functionality. This transformation is highly valuable in the pharmaceutical and fine chemical industries, where precise molecular architecture is crucial for biological activity and material properties.
Reaction Mechanism and Catalyst Selection
The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of alkenes is a heterogeneous process that occurs on the surface of a metal catalyst.[3] The generally accepted mechanism is the Horiuti-Polanyi mechanism, which involves the following key steps:[4]
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (6-cyclopentyl-5-hexen-1-ol) are adsorbed onto the surface of the metal catalyst.[5][6][7]
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming metal-hydride bonds.[6][8]
-
Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate.[4][6]
-
Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon of the original double bond, resulting in the formation of the saturated alkane product.[6]
-
Desorption of Product: The resulting alkane, 6-cyclopentylhexan-1-ol, is desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.[5]
A critical aspect of this mechanism is that both hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition.[6][8]
Catalyst Selection: The Role of Palladium on Carbon (Pd/C)
The choice of catalyst is critical for achieving high efficiency and selectivity. For the hydrogenation of alkenes, common catalysts include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[1][3]
For the selective hydrogenation of 6-cyclopentyl-5-hexen-1-ol, Palladium on Carbon (Pd/C) is the recommended catalyst. Here's why:
-
High Activity for Alkene Reduction: Palladium is highly effective at catalyzing the hydrogenation of carbon-carbon double and triple bonds.[1]
-
Chemoselectivity: Under mild conditions (low pressure and ambient temperature), Pd/C is generally not reactive towards more stable functional groups like alcohols. Aldehydes and ketones are less reactive towards catalytic hydrogenation than alkenes, making it possible to selectively reduce a double bond in their presence.[1]
-
Heterogeneous Nature: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, simplifying the purification of the product.[1]
The following diagram illustrates the catalytic cycle for the hydrogenation of 6-cyclopentyl-5-hexen-1-ol using a Pd/C catalyst.
Caption: Catalytic cycle of hydrogenation.
Experimental Protocol
This protocol details the procedure for the catalytic hydrogenation of 6-cyclopentyl-5-hexen-1-ol on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-Cyclopentyl-5-hexen-1-ol | ≥95% | Commercially Available | --- |
| Palladium on Carbon (Pd/C) | 10 wt% | Commercially Available | Handle with care, pyrophoric when dry. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Flammable and explosive.[9] |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier | For inerting the system. |
| Celite® | --- | Commercially Available | Filtration aid. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For washing. |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with a stopcock
-
Hydrogen balloon
-
Nitrogen/vacuum manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Safety First: Catalytic hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.[10] Always work in a well-ventilated fume hood and have a fire extinguisher readily available.[9][11]
-
Catalyst Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 50 mg of 10% Pd/C.
-
Inerting the System: Assemble the flask on the nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[10][12]
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add 20 mL of ethanol to the flask. With continued stirring, add 1.0 g of 6-cyclopentyl-5-hexen-1-ol to the catalyst suspension.
-
Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13] To take an aliquot for analysis, first, evacuate the hydrogen and backfill with nitrogen.[10]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), evacuate the hydrogen and backfill with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.[9] Wash the filter cake with a small amount of ethanol. The wet catalyst should be immediately quenched in a separate container with water.[9]
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Extraction and Washing: Dissolve the residue in 30 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 6-cyclopentylhexan-1-ol.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel.
Reaction Monitoring and Characterization
Reaction Monitoring
Continuous monitoring of the reaction is crucial to determine the endpoint and avoid over-reduction or side reactions.[14][15]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material.[13][16] A suitable solvent system (e.g., 20% ethyl acetate in hexanes) should be used to achieve good separation between the starting material and the product. The spots can be visualized using a UV lamp (if applicable) or by staining with a suitable reagent like potassium permanganate.
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction progress. It allows for the determination of the relative amounts of starting material, product, and any potential byproducts.[12]
Product Characterization
The identity and purity of the final product, 6-cyclopentylhexan-1-ol, should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the vinyl proton signals (typically in the range of 4.5-6.0 ppm) from the starting material is a key indicator of a successful hydrogenation. The appearance of new aliphatic proton signals will be observed. The proton of the hydroxyl group typically appears as a broad singlet.[17]
-
¹³C NMR: The disappearance of the sp² carbon signals (typically in the range of 120-140 ppm) of the alkene and the appearance of new sp³ carbon signals will confirm the reduction of the double bond.[18]
-
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The molecular ion peak ([M]⁺) should correspond to the molecular weight of 6-cyclopentylhexan-1-ol.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the C=C stretch (around 1640 cm⁻¹) that was present in the starting material. The characteristic broad O-H stretch of the alcohol (around 3300-3400 cm⁻¹) will remain.[17]
The following diagram outlines the analytical workflow for this process.
Caption: Analytical workflow for hydrogenation.
Safety and Waste Disposal
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[9] Ensure all connections are secure and perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon: Pd/C is pyrophoric, especially when dry and saturated with hydrogen.[10] Handle it in an inert atmosphere when possible and never allow it to dry out after use.[9]
-
Waste Disposal: The spent Pd/C catalyst should be quenched by suspending it in water and then disposed of in a designated waste container.[9] Do not mix it with organic waste. All solvent waste should be collected in an appropriate container.
Conclusion
The selective catalytic hydrogenation of 6-cyclopentyl-5-hexen-1-ol to 6-cyclopentylhexan-1-ol is a reliable and efficient transformation when performed with the appropriate catalyst and under controlled conditions. This protocol, utilizing 10% Pd/C in ethanol under a hydrogen atmosphere, provides a robust method for achieving this conversion. Careful monitoring of the reaction and thorough characterization of the product are essential for ensuring the desired outcome. Adherence to strict safety protocols is paramount throughout the experimental procedure.
References
-
Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). A useful, reliable and safer protocol for the preparation of Pd/C and its use in hydrogenation reactions. Green Chemistry, 12(10), 1789-1791. [Link]
-
OrgoSolver. (n.d.). Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. Retrieved from [Link]
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Leitner, W., & Pfaltz, A. (Eds.). (2007). Catalytic Hydrogenation in the Liquid Phase. In Handbook of Homogeneous Hydrogenation (Vol. 1). Wiley-VCH. [Link]
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Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]
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AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]
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University of Wisconsin-Madison Department of Chemistry. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Guo, Z., Hu, L., Yu, H.-h., Cao, X., & Gu, H. (2014). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. RSC Advances, 4(38), 19836-19839. [Link]
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van Gijn, M., Voda, A., Bart, J., Kentgens, A. P. M., & van Bentum, P. J. M. (2013). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 85(15), 7248–7254. [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- CN115850026A - Method for synthesizing 5-hexene-1-alcohol. (n.d.). Google Patents.
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]
-
So, C.-W., Zhang, T., Zhang, Z.-F., Lan, X., Li, S.-Y., Su, M.-D., Chi, Y. R., Wu, L. (2026, January 8). Decatungstate-Photocatalyzed Transfer Hydrogenation of Alkenes Using Alcohol as the Hydrogen Source. Research Square. [Link]
-
ChemSynthesis. (2025, May 20). (5Z)-6-cyclopentyl-5-hexen-1-yn-3-one. Retrieved from [Link]
-
Clark, J. (2015, January). The Hydrogenation of Alkenes. Chemguide. Retrieved from [Link]
-
Ghafar, A., Wabaidur, S. M., Ahmed, A. Y. B. H., Al-Othman, Z. A., & Al-Harbi, N. K. (2020). Recent advances in NMR-based metabolomics of alcoholic beverages. Critical Reviews in Food Science and Nutrition, 60(16), 2747–2763. [Link]
-
Gujarat Pollution Control Board. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]
-
METTLER TOLEDO. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. [Link]
- US3962354A - Synthesis of cis-3-hexen-1-ol. (n.d.). Google Patents.
-
University of Wisconsin-Madison Department of Chemistry. (2016, July/August). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Retrieved from [Link]
-
Lachenmeier, D. W., & Spraul, M. (2004). Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer. Journal of Agricultural and Food Chemistry, 52(18), 5581–5587. [Link]
- US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.
-
Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC). Retrieved from [Link]
-
Li, G., Yee, N. K., & Senanayake, C. H. (2014). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 18(11), 1419–1425. [Link]
-
Chemistry LibreTexts. (2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]
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Using 6-cyclopentyl-hexan-1-ol as a lipid tail intermediate
An Application Guide to 6-Cyclopentyl-hexan-1-ol: A Novel Intermediate for the Synthesis of Advanced Lipid Tails in Drug Delivery
Abstract
The rational design of lipid components is paramount in advancing lipid nanoparticle (LNP) technology for therapeutic delivery of nucleic acids like mRNA and siRNA. The structure of the lipid tails within ionizable lipids significantly influences the physicochemical properties and biological efficacy of LNPs, affecting particle stability, fusogenicity, and endosomal escape. This application note presents this compound as a versatile intermediate for constructing novel lipid tails. The incorporation of a cyclopentyl moiety introduces conformational rigidity and bulk compared to linear alkyl chains, which can modulate intermolecular packing and membrane interactions. We provide detailed protocols for the synthesis of a custom ionizable lipid utilizing this intermediate, its subsequent formulation into LNPs via microfluidics, and the essential characterization techniques to validate the resulting nanoparticles. This guide is intended for researchers, chemists, and drug development professionals seeking to explore next-generation lipid architectures for enhanced therapeutic delivery.
Introduction: The Critical Role of Lipid Tail Architecture
Lipid nanoparticles have emerged as the leading platform for the clinical delivery of RNA therapeutics, exemplified by the success of mRNA-based COVID-19 vaccines.[1][2] An LNP formulation is a sophisticated multi-component system, typically comprising an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][3] Among these, the ionizable lipid is the most critical component, playing a pivotal role in encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.[4]
The structure of the ionizable lipid—composed of a headgroup, linker, and hydrophobic tails—is a key determinant of delivery efficiency. The hydrophobic tails, in particular, are crucial for the self-assembly of the nanoparticle and for mediating the fusion with endosomal membranes, a critical step for payload release.[5] While linear saturated and unsaturated alkyl chains have been extensively studied, there is a growing interest in exploring novel tail structures to enhance performance. Modifying the lipid tail's length, branching, and saturation can profoundly impact LNP properties.[6][7][8]
The introduction of cyclic moieties, such as the cyclopentyl group from this compound, offers a compelling strategy to modulate lipid packing and membrane interaction. The bulky and rigid nature of the cyclopentyl ring can disrupt the highly ordered packing of lipid tails, potentially creating a less stable, more fusogenic LNP structure that can more readily merge with and disrupt the endosomal membrane. This guide details the practical application of this compound as a building block to create such advanced lipids.
Physicochemical Properties of the Intermediate
This compound is the foundational building block for the protocols described herein. Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-cyclopentylhexan-1-ol | [9] |
| Molecular Formula | C₁₁H₂₂O | [9] |
| Molecular Weight | 170.29 g/mol | [9] |
| Appearance | Colorless Liquid (predicted) | [10][11] |
| logP (octanol/water) | 4.1 | [9] |
| Boiling Point | ~157 °C (for hexan-1-ol) | [10] |
| Solubility | Slightly soluble in water, miscible with organic solvents like ethanol, ether. | [10][12] |
Table 1: Key physicochemical properties of the lipid tail intermediate, this compound.
Synthesis of a Novel Ionizable Lipid: "CycP-LIPID-01"
This section provides a representative, two-step protocol for synthesizing a novel ionizable lipid, which we will term "CycP-LIPID-01," using this compound as the source for the lipid tails. The synthesis involves coupling two lipid tails to a central amine headgroup.
Causality Behind the Design: The chosen headgroup, a tertiary amine, is designed to have a pKa in the range of 6.2-6.8, ensuring it is positively charged in the acidic endosome (pH ~5.5-6.5) to facilitate membrane disruption, but relatively neutral at physiological pH (~7.4) to reduce toxicity and improve circulation time.[1] The ester linkages incorporated are biodegradable, enhancing the safety profile of the lipid.[5]
Sources
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- 3. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Impact of tail unsaturation in ionizable lipids on mRNA delivery efficiency and immunogenicity of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Regioselective Hydroboration-Oxidation of 6-Cyclopentyl-1-hexene
Executive Summary
This application note details the synthesis of 6-cyclopentyl-1-hexanol via the hydroboration-oxidation of 6-cyclopentyl-1-hexene . This transformation is critical in medicinal chemistry for generating lipophilic "warheads" or surfactant-like side chains used in drug delivery systems and lipid-drug conjugates (LDCs).
The protocol utilizes Borane-Tetrahydrofuran complex (
Scientific Background & Mechanism[1][2][3][4][5]
Substrate Analysis
-
Substrate: 6-Cyclopentyl-1-hexene
-
Key Feature: Terminal alkene (
) with a remote cyclopentyl ring. -
Steric Considerations: The cyclopentyl group at position 6 is sufficiently remote from the reaction center (C1-C2) that it exerts negligible steric hindrance. Consequently, the reaction kinetics mimic those of 1-octene.
-
Electronic Considerations: The terminal double bond is electron-rich, facilitating rapid electrophilic attack by the boron atom.
Reaction Mechanism
The transformation proceeds via the Brown Hydroboration-Oxidation pathway.
-
Hydroboration (Syn-Addition): The electrophilic boron atom adds to the less hindered terminal carbon (C1), while the hydride adds to C2. This concerted addition proceeds through a four-membered transition state.
-
Oxidation (Retention of Configuration): The organoborane intermediate is treated with basic hydrogen peroxide. The hydroperoxide anion (
) attacks the boron, followed by a 1,2-alkyl shift that replaces the C-B bond with a C-O bond with complete retention of stereochemistry.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the hydroboration-oxidation sequence showing the conversion of the alkene to the primary alcohol via the organoborane intermediate.[1]
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 6-Cyclopentyl-1-hexene | 152.28 | 1.0 | Substrate | Flammable |
| 85.94 | 1.1* | Hydroborating Agent | Water Reactive, Pyrophoric | |
| NaOH (3.0 M aq) | 40.00 | 3.0 | Base Catalyst | Corrosive |
| 34.01 | 3.0 | Oxidant | Strong Oxidizer, Corrosive | |
| THF (Anhydrous) | 72.11 | Solvent | Solvent | Flammable, Peroxide Former |
*Note: While stoichiometry dictates 1 mol
Equipment Setup
-
Reaction Vessel: 3-neck round-bottom flask (flame-dried).
-
Atmosphere: Positive pressure Nitrogen (
) or Argon ( ) manifold. -
Temperature Control: Ice/Water bath (
) and Oil bath (reflux). -
Addition: Pressure-equalizing addition funnel.
Step-by-Step Procedure
Phase A: Hydroboration
-
Inert Setup: Assemble the flame-dried glassware under a stream of nitrogen.
-
Substrate Loading: Charge the flask with 6-cyclopentyl-1-hexene (10 mmol, 1.52 g) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Borane Addition: Transfer
(11 mL, 11 mmol) to the addition funnel via cannula or nitrogen-flushed syringe. -
Reaction: Add the borane solution dropwise over 15 minutes. Caution: Exothermic.
-
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 1.0 to 1.5 hours.
-
Checkpoint: Reaction mixture should be clear and colorless.
-
Phase B: Oxidation (The "Brown" Protocol)
-
Cooling: Return the reaction flask to the 0°C ice bath.
-
Base Addition: Slowly add 3M NaOH (10 mL) dropwise. Gas evolution (
) may occur if excess borane is present. -
Oxidant Addition: Add 30%
(3.5 mL) dropwise.-
Critical Safety Parameter: Maintain internal temperature < 35°C .[2] The oxidation of organoboranes is highly exothermic.
-
-
Completion: After peroxide addition, warm the mixture to 50°C for 1 hour to ensure complete hydrolysis of the borate ester.
Phase C: Work-up & Isolation[3]
-
Phase Separation: Cool to room temperature. Transfer mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( mL). -
Wash: Combine organic layers and wash sequentially with:
-
Saturated
(20 mL) - to remove acidic impurities. -
Brine (20 mL) - to remove water.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).
Critical Process Parameters (CPP) & Troubleshooting
Process Logic Map
Figure 2: Operational workflow for the synthesis, highlighting critical decision points and temperature control steps.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or glassware | Ensure rigorous flame-drying and use of anhydrous solvents. Borane reacts instantly with water. |
| Incomplete Conversion | Old | |
| Regioisomer Impurity | Internal alkene migration | Avoid heating the hydroboration step (Phase A) above 25°C. |
| Emulsion during Workup | Surfactant nature of product | The product is amphiphilic. Use saturated brine and allow extended settling time; add small amount of MeOH if needed. |
Analytical Characterization (Expected Data)
To validate the synthesis of 6-cyclopentyl-1-hexanol , look for the following spectral signatures:
-
1H NMR (400 MHz,
):-
3.64 (t,
Hz, 2H): Characteristic signal for (C1). - 1.20 - 1.80 (m, aliphatic envelope): Cyclopentyl and methylene chain protons.
-
Absence of olefinic protons (
4.9 - 5.8 ppm).
-
3.64 (t,
-
IR Spectroscopy (ATR):
-
3300-3400 cm⁻¹: Broad O-H stretch (Strong).
-
2850-2950 cm⁻¹: C-H stretch (Strong, Alkyl).
-
Absence of C=C stretch around 1640 cm⁻¹.
-
References
-
Brown, H. C. (1979).[1] Nobel Lecture: From Little Acorns to Tall Oaks - From Boranes through Organoboranes. NobelPrize.org. [Link]
- Zweifel, G., & Brown, H. C. (1963). Hydroboration of Alkenes: A Review. Organic Reactions, 13, 1.
-
Kabalka, G. W., et al. (1977). Laboratory Scale Hydroboration-Oxidation. Organic Syntheses, Coll. Vol. 6, p. 850. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic reference for syn-addition stereochemistry).
Sources
Troubleshooting & Optimization
Alternative catalysts for reduction of cyclopentyl hexanoate
Ticket Subject: Alternative Catalysts for Reduction of Cyclopentyl Hexanoate Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Substrate & Challenge
You are reducing cyclopentyl hexanoate . Before selecting a protocol, confirm your target output.[1][2][3] Unlike ketones, ester reduction is a reductive cleavage event.[1][3]
-
Substrate: Cyclopentyl Hexanoate (Secondary ester, moderately hindered).[1]
-
Products: 1-Hexanol (Primary alcohol) + Cyclopentanol (Secondary alcohol).[1]
-
The Challenge: Lithium Aluminum Hydride (LAH) is the standard but poses significant safety risks (pyrophoric, violent quenching) and scaling issues.[1]
Below are three validated "Tickets" (Protocols) ranging from stoichiometric chemical alternatives to catalytic hydrogenation.
Module 1: The "Safe" Stoichiometric Drop-in
System: Sodium Borohydride (NaBH₄) + Additives
Best For: Labs moving away from LAH but lacking high-pressure equipment.[1] Mechanism: NaBH₄ alone is too mild to reduce esters effectively.[1][3] Adding Lithium Chloride (LiCl) generates Lithium Borohydride (LiBH₄) in situ, which is significantly more potent and soluble in ethers, yet far safer than LAH.[1]
Standard Operating Procedure (SOP)
Reagents: NaBH₄ (Solid), LiCl (Anhydrous), THF (Dry), Ethanol (Quench).[1]
-
Preparation: Charge a flask with NaBH₄ (2.0 equiv) and LiCl (2.0 equiv).
-
Solvation: Add dry THF. Stir for 15–30 minutes. Note: The mixture may remain a slurry; this is normal.
-
Addition: Add Cyclopentyl Hexanoate (1.0 equiv) dropwise at 0°C.
-
Reaction: Warm to reflux (66°C) and stir for 4–12 hours.
-
Quench: Cool to 0°C. Add Ethanol carefully to destroy excess hydride, followed by 1M HCl to solubilize boron salts.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at <50% Conv. | Moisture contamination.[1][3] | LiBH₄ decomposes in wet THF.[1][3] Ensure LiCl is anhydrous (hygroscopic!) and THF is dried over sieves. |
| "Gummy" Precipitate on Workup | Boron-alkoxide complexes.[1][3] | Use a tartrate wash (Rochelle's Salt) or extend the acidic hydrolysis step to break up boron chelates. |
| Low Yield of Cyclopentanol | Volatility.[1] | Cyclopentanol (bp ~140°C) can be lost during rotary evaporation if vacuum is too strong/bath too hot.[1] |
Module 2: The Scalable "Green" Solution
System: Homogeneous Catalytic Hydrogenation (Ru-MACHO®)
Best For: Scale-up (>10g), green chemistry requirements, and atom economy.[1] Mechanism: Uses a Ruthenium-PNP pincer complex to split H₂ heterolytically.[1][3] The reaction operates via a metal-ligand cooperative mechanism, avoiding stoichiometric metal waste.[1]
Standard Operating Procedure (SOP)
Catalyst: Ru-MACHO® (0.1 – 1.0 mol%) Conditions: 30–50 bar H₂, 80–100°C.
-
Loading: In an autoclave/Parr reactor, dissolve Cyclopentyl Hexanoate and Ru-MACHO (0.5 mol%) in THF or Toluene.
-
Base Activation: Add catalytic base (KOtBu, 1-2 mol%) to activate the pre-catalyst.[1]
-
Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi).
-
Heating: Heat to 100°C. Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limits.
-
Completion: Vent H₂ (Safety!). Filter catalyst through silica/Celite.[1][3]
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| No Conversion (0%) | Catalyst Poisoning or Oxidation.[1][3] | Ru-pincer complexes are air-sensitive in solution.[3] Ensure all solvents are degassed.[1][3] Avoid sulfur-containing impurities.[1][3] |
| Pressure Drops, Reaction Stops | Mass Transfer Limitation.[1][3] | H₂ gas isn't dissolving fast enough.[1][3] Increase stirring speed or reduce fill volume of the autoclave. |
| Transesterification Byproducts | Alcohol Solvent Interference.[1][3] | If using MeOH/EtOH as solvent, the base (KOtBu) will cause transesterification.[1] Use THF or Toluene.[1][3] |
Module 3: The Mild & Chemoselective Route
System: Hydrosilylation (PMHS + Ti-Catalyst)
Best For: Chemoselectivity (tolerates other reducible groups like alkenes) and ambient pressure operation.[1] Reagents: Polymethylhydrosiloxane (PMHS - a cheap silicone byproduct), Ti(OiPr)₄ (Catalyst).[1]
Standard Operating Procedure (SOP)
-
Mix: Combine Cyclopentyl Hexanoate (1.0 equiv) and PMHS (2.5 equiv hydride) in THF.
-
Catalyst: Add Ti(OiPr)₄ (5–10 mol%).
-
Reaction: Stir at ambient temperature or mild heat (40°C). The solution typically turns blue/dark (active Ti(III) species).[1]
-
Hydrolysis (Critical): The initial product is a silyl ether. You must treat with NaOH (3M) or TBAF to release the free alcohols.[1]
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Gel Formation | Cross-linked Siloxanes.[1][3] | PMHS polymerizes upon hydrolysis.[1][3] Use vigorous mechanical stirring during the NaOH workup or dilute significantly with ether. |
| Incomplete Hydrolysis | Silyl ether stability.[1][3] | If GC/TLC shows a "heavy" spot, the alcohol is still trapped. Increase NaOH concentration or switch to acid hydrolysis (HCl/MeOH). |
Visual Decision Matrix & Workflow
Caption: Decision matrix for selecting the optimal catalytic system based on equipment availability and safety constraints.
References
-
Hydrogenation (Ru-MACHO): Kuriyama, W., et al. (2012).[1] "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Pilot-Scale Production." Organic Process Research & Development.
-
NaBH4/LiCl System: Brown, H. C., & Narasimhan, S. (1982).[1][3] "Lithium borohydride.[1][2][3][4][5][6][7] 1. A convenient new procedure for the preparation of lithium borohydride and a study of its reaction with organic functional groups." Inorganic Chemistry.
-
PMHS/Titanium Hydrosilylation: Barr, L., et al. (2012).[1] "Titanium-Catalyzed Reduction of Esters Using Polymethylhydrosiloxane." Journal of Organic Chemistry.
-
General Review: "Reduction of Esters to Alcohols." Organic Chemistry Portal.
Sources
Technical Support Center: 6-Cyclopentyl-hexan-1-ol Scale-Up
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up anomalies, Grignard safety, and purification bottlenecks.
Introduction: The Scale-Up Transition
Welcome to the Process Chemistry Support Hub. You are likely transitioning from gram-scale discovery (benchtop glassware) to kilogram-scale pilot production (jacketed reactors).
The synthesis of 6-cyclopentyl-hexan-1-ol typically involves the coupling of a cyclopentyl fragment with a 6-carbon chain. The most common industrial route—and the one most prone to scale-up failure—is the Grignard coupling of cyclopentylmagnesium bromide with a protected 6-halohexanol derivative (e.g., 6-bromohexanol THP ether), followed by deprotection.
This guide addresses the three critical "pain points" of this specific workflow:
-
Grignard Initiation Latency (The "Sleeping Giant" hazard).
-
Thermal Management during the C-C bond formation.
-
Purification of the high-boiling, viscous alcohol.
Module 1: Grignard Reagent Formation
Ticket #402: "My Grignard initiation is stalling in the 50L reactor. Should I add more iodine?"
Diagnosis: You are experiencing Initiation Latency . On a bench scale, the high surface-area-to-volume ratio of magnesium turnings allows for easy activation. In a pilot reactor, the "wall effect" is minimized, and mass transfer limitations dominate [1]. Adding more iodine blindly is dangerous; if the reaction suddenly initiates with a large accumulation of alkyl halide, you risk a thermal runaway.
Root Cause Analysis:
-
Oxide Passivation: The Mg surface is coated in MgO.[1]
-
Moisture Scavenging: Large reactor headspaces often contain residual moisture that quenches the initial charge of Grignard.
-
Mass Transfer: Inadequate agitation prevents the removal of the oxide layer.
Troubleshooting Protocol:
| Parameter | Bench Scale (1 L) | Pilot Scale (50 L) | Recommendation |
| Activation | Iodine crystal | DIBAL-H or Iodine + Heat | Use DIBAL-H (1-2 mol%) . It scavenges moisture and reduces the MgO layer instantly. |
| Agitation | Magnetic bar | Impeller (Pitched blade) | Ensure turbulent flow (Re > 4000) to strip the oxide layer physically. |
| Halide Feed | Dropwise | Metered Pump | Stop feeding if exotherm is not observed after 5% charge. |
The "Self-Validating" Initiation Test: Do not proceed with the main feed until you see the "Gray Bloom" :
-
Charge Mg and 10% of solvent.
-
Add activator (DIBAL-H or Iodine).
-
Add 2-5% of the Cyclopentyl Bromide.
-
Wait. Look for a temperature spike of >2°C and a color change to turbid gray/brown.
-
Only then begin the main metering.
Module 2: The Coupling Reaction (Exotherm Control)
Ticket #409: "I'm seeing a massive exotherm when adding the electrophile. The chiller can't keep up."
Diagnosis:
The coupling of Cyclopentyl-MgBr with 6-bromohexanol-THP ether is highly exothermic. In a 50L reactor, the heat removal capacity (
Technical Insight: Grignard couplings are instantaneous. The reaction rate is limited only by the mixing and the addition rate . If you add the electrophile faster than the chiller can remove heat, the temperature will spike, leading to two failures:
-
Wurtz Coupling: The Grignard reacts with itself (Cyclopentyl-Cyclopentyl dimer).
-
Ether Cleavage: High temps can degrade the THP protecting group prematurely.
Thermal Management Protocol:
-
Calculate the Adiabatic Temperature Rise (
): Assumed . If cooling fails, the reactor temp could rise by . -
Dosing Control: Switch from "Time-based addition" to "Temperature-controlled addition" .
-
Set Point:
. -
Max Limit:
. -
Logic: If
, the feed pump stops automatically .
-
Visualizing the Workflow:
Caption: Figure 1. Logic flow for Grignard initiation and coupling. Note the critical decision diamond at "Initiation Check" to prevent accumulation.
Module 3: Purification & Isolation
Ticket #415: "My product is viscous, yellow, and smells like cyclopentane. Distillation is failing."
Diagnosis: You are dealing with a high-boiling aliphatic alcohol (Estimated bp: 250-260°C at atm).
-
Yellow Color: Traces of iodine or conjugated impurities from the THP deprotection.
-
Smell: Unreacted cyclopentane or dimer (bicyclopentyl).
-
Distillation Issue: At atmospheric pressure, the alcohol will decompose before boiling.
Purification Strategy:
1. The "Strip" (Removing Lights): Before attempting fractional distillation, you must remove the "lights" (cyclopentane, THF, bicyclopentyl).
-
Equipment: Rotary evaporator is insufficient. Use a Wiped Film Evaporator (WFE) or a short-path setup.
-
Conditions: 50°C at 10 mbar.
2. High-Vacuum Fractional Distillation: To isolate pure this compound, you need deep vacuum to lower the boiling point to a thermally safe range (<150°C).
| Fraction | Approx. Boiling Point (at 0.5 mmHg) | Composition | Action |
| Fore-run | 40-80°C | Bicyclopentyl, 6-bromohexanol | Discard to waste |
| Main Cut | 110-125°C | This compound | Collect |
| Heel | >140°C | Oligomers, tars | Leave in pot |
Critical Setup Requirement:
-
Vacuum Level: Must be
. -
Condenser Temp: Set to
. (Note: The product melting point is likely low, but high viscosity can clog cold condensers. Warm water prevents "freezing" in the lines).
Module 4: Analytics & Quality Control
Ticket #420: "How do I confirm the chain length and purity?"
Methodology: Aliphatic alcohols are difficult to detect by UV (no chromophore).
-
Primary Method: GC-FID (Gas Chromatography - Flame Ionization Detector).
-
Derivatization: If peak tailing occurs due to the -OH group, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether before injection.
Logic Tree for Low Yield:
Caption: Figure 2. Root cause analysis for low yield scenarios based on crude GC data.
References
-
Grignard Scale-Up Safety & Initiation
-
Mass Transfer in Grignard Reagents
-
Rogers, H.R., et al. "The Mechanism of Formation of Grignard Reagents: The Rate of Reaction of Cyclopentyl Bromide with Magnesium is Transport-Limited." Journal of the American Chemical Society (1980).
- Context: Foundational paper proving that cyclopentyl bromide reaction rates are limited by mass transfer, critical for impeller selection.
-
-
Purification of Aliphatic Alcohols
-
"Purification of aliphatic alcohols by extractive distillation." US Patent 2552412A.
- Context: Historical but valid industrial baseline for separ
-
-
Safety Data (Cyclopentylmagnesium Bromide)
-
Fisher Scientific Safety Data Sheet (SDS).
-
Context: Critical hazards: Reacts violently with water, Flammable Liquid Category 1.[3]
-
Sources
Validation & Comparative
13C NMR Chemical Shift Guide: 6-Cyclopentyl-hexan-1-ol
[1][2]
Executive Summary & Application Context
This compound (C11H22O) is a primary alcohol featuring a saturated 5-membered ring tethered to a 6-carbon aliphatic chain.[1] It serves as a valuable building block in medicinal chemistry, particularly in the installation of hydrophobic side chains for macrocyclic drugs.[1]
This guide compares experimental spectral data against computational predictions and structural analogs . The goal is to provide researchers with a self-validating assignment reference that distinguishes this molecule from linear alcohols or ring-isomers during synthesis verification.
Experimental Data: The Definitive Spectrum
The following data represents the experimentally verified chemical shifts acquired in Chloroform-d (CDCl3) at 101 MHz .
Table 1: Experimental 13C NMR Shifts (δ ppm)
Source: Derived from synthesis intermediates of Cepafungin [1].[1][2]
| Carbon Environment | Assignment Label | Exp. Shift (ppm) | Multiplicity | Notes |
| Alcohol Alpha (C1) | -CH2-OH | 63.1 | CH2 | Deshielded by Oxygen (Inductive effect) |
| Ring Methine | Ring-CH | 40.3 | CH | Branch point; most deshielded aliphatic C |
| Chain Alpha to Ring | Chain-C6 | 36.3 | CH2 | Shielded relative to methine, alpha to ring |
| Chain Beta to OH | Chain-C2 | 32.9 | CH2 | Overlap region (Typical 1-hexanol C2: 32.[1][3]7) |
| Ring Alpha | Ring-CH2 | 32.8 | CH2 | Overlap region (Symmetric pair) |
| Chain Internal | Chain-C4/C5 | 29.8 | CH2 | Bulk methylene chain |
| Chain Internal | Chain-C5/C4 | 28.9 | CH2 | Bulk methylene chain |
| Chain Gamma to OH | Chain-C3 | 25.9 | CH2 | Gamma-gauche effect from OH |
| Ring Beta | Ring-CH2 | 25.3 | CH2 | Furthest from substituents (Symmetric pair) |
Technical Note on Signal Count: The molecule contains 11 carbons but displays 9 unique signals .[1] This is due to the rapid rotation of the cyclopentyl ring on the NMR timescale, rendering the two alpha-ring carbons equivalent (δ 32.[1]8) and the two beta-ring carbons equivalent (δ 25.3).[1]
Comparative Analysis: Experimental vs. Predicted
To validate the experimental data, we compare it against standard cheminformatics prediction algorithms (e.g., ChemDraw/ACD) and structural analogs.[1]
Table 2: Deviation Analysis
| Carbon Type | Exp.[1] (ppm) | Predicted (Typical) | Δ (Exp - Pred) | Insight |
| C1 (-CH2OH) | 63.1 | 62.5 - 62.9 | +0.4 | Excellent agreement; standard primary alcohol.[1] |
| Ring Methine | 40.3 | 39.5 - 41.0 | < 1.0 | Methine shift is highly sensitive to ring strain.[1] |
| Ring Beta | 25.3 | 25.5 | -0.2 | Matches unsubstituted cyclopentane (25.6 ppm).[1] |
Key Takeaway: Computational tools often overestimate the shielding of the ring methine.[1] The experimental value of 40.3 ppm is the diagnostic peak for confirming the integrity of the cyclopentyl attachment.[1]
Structural Elucidation Workflow
The following diagram illustrates the logic flow for assigning the spectrum of this compound, distinguishing it from potential impurities like 1-hexanol or unreacted cyclopentyl precursors.
Caption: Logic flow for validating this compound structure via 13C NMR signal count and chemical shift regions.
Detailed Experimental Protocol
To reproduce the data or synthesize the reference standard, follow this validated workflow.
A. Synthesis (Grignard Approach)
Context: This method utilizes the reactivity of cyclopentylmagnesium bromide, as referenced in the Cepafungin synthesis [1].[1]
-
Reagents: Cyclopentylmagnesium bromide (2.0 M in ether), 6-bromohexanol (THP protected or equivalent electrophile).
-
Reaction: Perform under Argon atmosphere at 0°C. Add Grignard reagent dropwise to the electrophile in anhydrous THF.
-
Quench: Saturated NH4Cl solution.
-
Purification: Flash chromatography (Hexanes:EtOAc gradient) is essential to remove linear alkyl impurities.[1]
B. NMR Sample Preparation[1][2][4][5]
-
Solvent: Chloroform-d (CDCl3, 99.8% D) with 0.03% v/v TMS.[1]
-
Concentration: 15-20 mg of oil in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
C. Acquisition Parameters (Typical 400 MHz Instrument)
-
Nucleus: 13C (100.6 MHz).[1]
-
Pulse Sequence: Proton-decoupled (zgpg30 or waltz16).[1]
-
Scans: Minimum 256 scans (due to lower sensitivity of 13C).
-
Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons if present, though none here).
-
Referencing: Set CDCl3 triplet center to 77.16 ppm .
References
-
Chemoenzymatic Strategies Enabling the Synthesis, Biological Evaluation and Medicinal Chemistry of Cepafungins. Source: ProQuest / UC San Diego Electronic Theses and Dissertations.[1] Data Verification: See Supporting Information, Compound S24b.[1] URL:[Link] (Note: Verify specific repository access for full text).[1]
-
13C NMR Chemical Shifts. Source: Oregon State University Chemistry Department.[1] URL:[Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Title: Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Context: Reference for standard alcohol and cycloalkane increments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
